molecular formula C16H23ClN4O2 B13877747 1-(2-Chloro-4-nitrophenyl)-4-(1-methylpiperidin-4-yl)piperazine

1-(2-Chloro-4-nitrophenyl)-4-(1-methylpiperidin-4-yl)piperazine

Cat. No.: B13877747
M. Wt: 338.83 g/mol
InChI Key: MWRUKLHZJNHQBT-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-nitrophenyl)-4-(1-methylpiperidin-4-yl)piperazine is a synthetic organic compound. It belongs to the class of piperazine derivatives, which are known for their diverse pharmacological activities. This compound is characterized by the presence of a chloro-nitrophenyl group and a methylpiperidinyl group attached to a piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-4-nitrophenyl)-4-(1-methylpiperidin-4-yl)piperazine typically involves the following steps:

    Nitration: The starting material, 2-chloroaniline, undergoes nitration to form 2-chloro-4-nitroaniline.

    Piperazine Formation: The nitroaniline derivative is then reacted with piperazine under specific conditions to form the piperazine ring.

    Methylation: The final step involves the methylation of the piperidine ring to obtain the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration, piperazine formation, and methylation processes, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-4-nitrophenyl)-4-(1-methylpiperidin-4-yl)piperazine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Reduction: 1-(2-Amino-4-nitrophenyl)-4-(1-methylpiperidin-4-yl)piperazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-nitrophenyl)-4-(1-methylpiperidin-4-yl)piperazine would depend on its specific biological target. Generally, it may interact with enzymes or receptors, altering their activity and leading to a biological response. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chloro-4-nitrophenyl)piperazine: Lacks the methylpiperidinyl group.

    1-(2-Nitrophenyl)-4-(1-methylpiperidin-4-yl)piperazine: Lacks the chloro group.

    1-(2-Chloro-4-nitrophenyl)-4-piperidinylpiperazine: Lacks the methyl group on the piperidine ring.

Uniqueness

1-(2-Chloro-4-nitrophenyl)-4-(1-methylpiperidin-4-yl)piperazine is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C16H23ClN4O2

Molecular Weight

338.83 g/mol

IUPAC Name

1-(2-chloro-4-nitrophenyl)-4-(1-methylpiperidin-4-yl)piperazine

InChI

InChI=1S/C16H23ClN4O2/c1-18-6-4-13(5-7-18)19-8-10-20(11-9-19)16-3-2-14(21(22)23)12-15(16)17/h2-3,12-13H,4-11H2,1H3

InChI Key

MWRUKLHZJNHQBT-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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